

An In-depth Technical Guide to 15N2-labeled Uridine Monophosphate (UMP)

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Compound of Interest

Compound Name: Uridine 5'-monophosphate-15N2

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 15N2-labeled Uridine Monophosphate (UMP), a crucial tool in metabolic research and drug development. This document details its properties, analytical methodologies for its characterization, and its role in biological pathways, offering a valuable resource for researchers utilizing this stable isotope-labeled compound.

Core Physical and Chemical Characteristics

15N2-labeled UMP is a stable isotope-labeled analog of Uridine Monophosphate, where the two nitrogen atoms in the uracil base are replaced with the heavy isotope ¹⁵N. This labeling provides a distinct mass shift, making it an invaluable tracer in mass spectrometry-based metabolic studies. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key difference lies in its molecular weight.

Table 1: Physical and Chemical Properties of UMP and 15N2-labeled UMP



Property	Unlabeled UMP	15N2-labeled UMP	Data Source/Citation
Appearance	White to off-white powder/solid	White to off-white powder/solid	[Generic supplier data]
Molecular Formula	C9H13N2O9P	C ₉ H ₁₃ 15N ₂ O ₉ P	[1]
Molecular Weight	324.18 g/mol	326.17 g/mol	[1][2]
Melting Point	202 °C (decomposes)	Not specified, expected to be similar to unlabeled UMP	[2]
Solubility	Soluble in water (50 mg/mL), methanol	Soluble in water (Disodium salt: 100 mM)	[3][4]
рКа	1.0, 6.4, 9.5	Not specified, expected to be very similar to unlabeled UMP	[2]
Storage Conditions	-20°C, protect from light	-20°C, protect from light	[1]

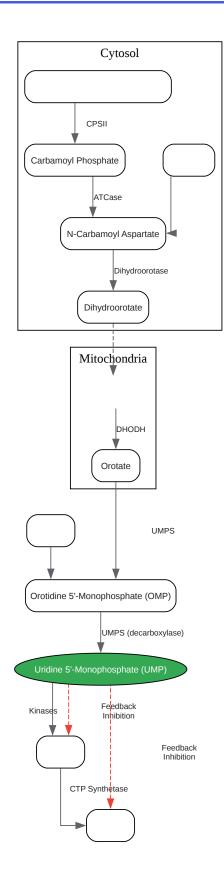
Table 2: Supplier-Specific Data for 15N2-labeled UMP

Supplier	Product Form	Isotopic Purity	Chemical Purity
Cambridge Isotope Laboratories, Inc.	Neat (Individual)	96-98% ¹⁵ N	>98%
Sigma-Aldrich	Disodium salt, solid	≥98 atom % ¹⁵ N	≥95% (CP)

Biological Role and Signaling Pathway

Uridine Monophosphate (UMP) is a central molecule in nucleotide metabolism, serving as the precursor for all pyrimidine nucleotides required for RNA and DNA synthesis.[5] The de novo synthesis of UMP is a fundamental metabolic pathway.





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De novo pyrimidine biosynthesis pathway leading to UMP synthesis.[2]



Experimental Protocols Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the chemical purity of 15N2-labeled UMP.

Objective: To separate and quantify UMP from potential impurities.

Materials:

- 15N2-labeled UMP sample
- · HPLC grade water
- · HPLC grade methanol or acetonitrile
- Phosphate buffer (e.g., potassium phosphate, pH 6.0)
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm)

Procedure:

- Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of methanol or acetonitrile in a phosphate buffer. A common starting point is a low organic concentration (e.g., 5% methanol) ramped up to a higher concentration (e.g., 50% methanol) over 20-30 minutes.
- Standard and Sample Preparation:
 - Accurately weigh and dissolve the 15N2-labeled UMP in the initial mobile phase to a known concentration (e.g., 1 mg/mL).
 - Prepare a series of dilutions to create a calibration curve if quantitative analysis of impurities is required.



HPLC Analysis:

- Equilibrate the C18 column with the initial mobile phase for at least 30 minutes.
- Inject a blank (mobile phase) to ensure a clean baseline.
- Inject the prepared standard solutions and the sample solution.
- Monitor the elution profile at a suitable wavelength, typically around 260 nm for uracilcontaining compounds.

Data Analysis:

- Identify the peak corresponding to UMP based on its retention time compared to a standard.
- Calculate the purity by the area normalization method: Purity (%) = (Area of UMP peak / Total area of all peaks) x 100.[6]

Isotopic Enrichment and Molecular Weight Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the isotopic enrichment and molecular weight of 15N2-labeled UMP.

Objective: To determine the accurate mass and the percentage of ¹⁵N incorporation.

Materials:

- 15N2-labeled UMP sample
- Unlabeled UMP standard
- Mass spectrometer (e.g., LC-MS with a high-resolution mass analyzer like TOF or Orbitrap)
- HPLC-grade water and acetonitrile with 0.1% formic acid

Procedure:



- Sample Preparation: Dissolve a small amount of 15N2-labeled UMP and unlabeled UMP in a suitable solvent (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a concentration of approximately 1-10 μg/mL.
- Mass Spectrometry Analysis:
 - Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
 - Acquire mass spectra in negative ion mode to observe the deprotonated molecule [M-H]-.
 - For unlabeled UMP, the expected m/z for [C₉H₁₂N₂O₉P][−] is approximately 323.03.
 - For 15N2-labeled UMP, the expected m/z for [C₉H₁₂¹⁵N₂O₉P][−] is approximately 325.03.
- Data Analysis:
 - Compare the measured mass of the 15N2-labeled UMP to the theoretical mass to confirm its identity.
 - Determine the isotopic enrichment by analyzing the isotopic distribution of the molecular ion peak. The relative intensities of the M+0, M+1, and M+2 peaks will indicate the percentage of molecules that are unlabeled, singly labeled, and doubly labeled with ¹⁵N, respectively. Specialized software can be used for deconvolution and accurate calculation of isotopic enrichment.[7][8]

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol describes a general approach for the structural confirmation of 15N2-labeled UMP.

Objective: To confirm the molecular structure and the position of the ¹⁵N labels.

Materials:

- 15N2-labeled UMP sample (typically 1-5 mg)
- Deuterated solvent (e.g., D₂O)



• NMR spectrometer equipped with a probe capable of detecting ¹H and ¹⁵N.

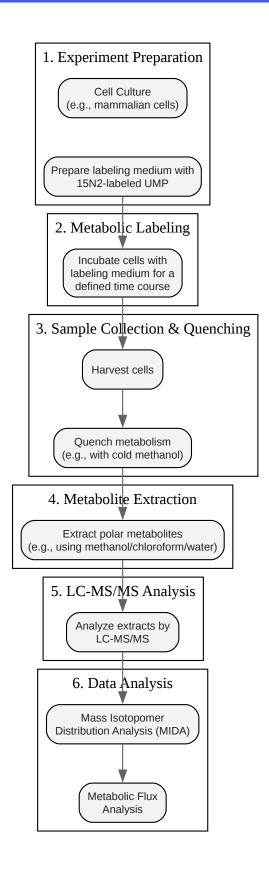
Procedure:

- Sample Preparation: Dissolve the 15N2-labeled UMP sample in the deuterated solvent in an NMR tube.
- NMR Data Acquisition:
 - Acquire a ¹H NMR spectrum to observe the proton signals of the ribose and uracil moieties.
 - Acquire a ¹⁵N NMR spectrum. Due to the low gyromagnetic ratio and natural abundance of ¹⁵N, this can be time-consuming. For enriched samples, direct detection is feasible.
 - Alternatively, and more commonly, acquire a 2D ¹H-¹⁵N heteronuclear correlation spectrum (e.g., HSQC or HMQC). This experiment correlates the ¹⁵N nuclei with their directly attached protons.
- Data Analysis:
 - In the ¹H NMR spectrum, the chemical shifts and coupling patterns should be consistent with the structure of UMP.
 - In the ¹H-¹⁵N HSQC/HMQC spectrum, cross-peaks will be observed for the N-H protons of the uracil ring, confirming the location of the ¹⁵N labels. The chemical shifts of the ¹⁵N nuclei can also be determined from this experiment.

Experimental Workflow: 15N Metabolic Tracer Study

15N2-labeled UMP can be used as a tracer to study pyrimidine nucleotide metabolism and its contribution to various cellular processes. The following is a generalized workflow for such a study.





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